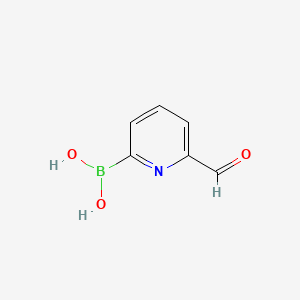

(6-Formylpyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(6-formylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXILAYGCHAABTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694462 | |

| Record name | (6-Formylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-00-9 | |

| Record name | B-(6-Formyl-2-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Formylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Formylpyridin 2 Yl Boronic Acid and Its Analogs

Established Approaches for Pyridinylboronic Acid Synthesis

Traditional methods for the synthesis of pyridinylboronic acids have been widely adopted and optimized over the years. These approaches often involve the transformation of pre-functionalized pyridine (B92270) rings.

Halogen-Metal Exchange Followed by Borylation

One of the most fundamental and widely practiced methods for the synthesis of aryl and heteroaryl boronic acids is the halogen-metal exchange reaction, followed by quenching with a boron electrophile. umich.eduresearchgate.net This method is particularly useful for the preparation of pyridinylboronic acids from halopyridine precursors. The general strategy involves the reaction of a halopyridine, typically a bromo- or iodo-substituted pyridine, with a strong organometallic base, such as n-butyllithium or a Grignard reagent, at low temperatures to generate a pyridinyllithium or pyridinylmagnesium intermediate. This highly reactive organometallic species is then treated with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis yields the desired pyridinylboronic acid.

The choice of the organometallic reagent and reaction conditions is crucial to the success of this method. For instance, the presence of other functional groups on the pyridine ring can influence the outcome of the reaction. The formyl group in the target molecule, (6-Formylpyridin-2-yl)boronic acid, is sensitive to nucleophilic attack by organolithium reagents. Therefore, protection of the aldehyde, for example as an acetal, would be necessary before the halogen-metal exchange. Alternatively, performing the exchange at very low temperatures can sometimes mitigate side reactions.

| Starting Material | Reagents | Product | Key Considerations |

| 2-Bromo-6-formylpyridine (protected) | 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ | This compound (after deprotection) | Protection of the formyl group is essential to prevent nucleophilic addition. |

| 2-Iodo-6-formylpyridine (protected) | 1. i-PrMgCl, THF 2. B(OMe)₃ 3. H₃O⁺ | This compound (after deprotection) | Grignard reagents can sometimes offer better functional group tolerance. |

Directed ortho-Metallation (DoM) and Subsequent Borylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing the deprotonation to the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as a trialkyl borate, to introduce a boronic acid group with high regioselectivity. uwindsor.ca

A variety of functional groups can act as DMGs, including amides, carbamates, and ethers. baranlab.org In the context of synthesizing this compound, the formyl group itself is generally not a good DMG. However, it can be converted into a more effective directing group, such as an N,N-diisopropyl carboxamide or an oxazoline. Alternatively, a precursor with a suitable DMG at the 6-position can be used, and this DMG can be later converted into a formyl group after the borylation step.

| Directing Group (DMG) | Starting Pyridine Derivative | Typical Base | Boron Source | Resulting Boronic Acid Position |

| -CON(iPr)₂ | N,N-diisopropylpyridine-2-carboxamide | s-BuLi/TMEDA | B(OiPr)₃ | Pyridine-3-boronic acid derivative |

| -OMe | 2-Methoxypyridine | n-BuLi | B(OMe)₃ | 3-Boryl-2-methoxypyridine |

| -CH₂NR₂ | 2-(Dialkylaminomethyl)pyridine | n-BuLi | B(OiPr)₃ | 3-Boryl-2-(dialkylaminomethyl)pyridine |

Palladium-Catalyzed Cross-Coupling of Halopyridines with Boron Reagents

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, and this chemistry can also be applied to the formation of C-B bonds. The Miyaura borylation, a palladium-catalyzed reaction between a halide or triflate and a diboron (B99234) reagent, is a widely used method for the synthesis of boronate esters. nih.govrsc.org This approach offers excellent functional group tolerance and is often milder than the halogen-metal exchange method.

For the synthesis of this compound, a suitable starting material would be a 2-halo-6-formylpyridine. This substrate can be reacted with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst, a suitable ligand, and a base. The resulting boronate ester can then be hydrolyzed to the desired boronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as protodeborylation.

| Catalyst | Ligand | Boron Reagent | Base | Typical Substrate |

| Pd(OAc)₂ | SPhos | B₂(pin)₂ | KOAc | Aryl/Heteroaryl Bromides |

| PdCl₂(dppf) | - | B₂(pin)₂ | KOAc | Aryl/Heteroaryl Chlorides |

| Pd₂(dba)₃ | XPhos | B₂(pin)₂ | K₃PO₄ | Aryl/Heteroaryl Triflates |

Emerging and Advanced Synthetic Strategies

In recent years, new and more efficient methods for the synthesis of pyridinylboronic acids have been developed, often focusing on the direct C-H functionalization of the pyridine ring.

Iridium- or Rhodium-Catalyzed C-H/C-F Borylation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto aromatic and heteroaromatic rings, avoiding the need for pre-functionalized substrates. rsc.orgdigitellinc.com Iridium- and rhodium-based catalysts have been particularly successful in promoting the C-H borylation of pyridines. nih.govacs.orgrsc.org

The regioselectivity of these reactions is often governed by a combination of steric and electronic factors. digitellinc.comrsc.org For substituted pyridines, the borylation typically occurs at the most sterically accessible C-H bond that is not electronically deactivated. In the case of a 2-substituted pyridine, the borylation can be directed to various positions depending on the nature of the substituent and the catalyst system employed. For instance, iridium-catalyzed borylation of 2-substituted pyridines often shows a preference for the C-5 position. bris.ac.uk The presence of a formyl group at the 6-position would likely influence the regioselectivity of the borylation, potentially directing it to the C-3 or C-4 positions, depending on the specific catalytic system.

Recent studies have shown that directing groups can also be employed in these catalytic systems to achieve high regioselectivity. mdpi.com For example, a removable directing group can be installed on the pyridine nitrogen or at a specific position on the ring to direct the borylation to a desired C-H bond.

| Catalyst | Ligand | Boron Reagent | Typical Regioselectivity on 2-Substituted Pyridines |

| [Ir(cod)OMe]₂ | dtbpy | B₂(pin)₂ | C-5 position |

| [Rh(cod)Cl]₂ | PPh₃ | B₂(pin)₂ | Varies with substrate and ligand |

Photoinduced Borylation Methodologies for Haloarenes

Photoredox catalysis has recently emerged as a mild and efficient method for a variety of organic transformations, including the borylation of haloarenes. nih.govrsc.org These methods often proceed via radical intermediates and can be performed under metal-free conditions. nih.gov The reaction typically involves the photoexcitation of a photocatalyst, which then engages in a single-electron transfer with the haloarene to generate an aryl radical. This radical is then trapped by a diboron reagent to form the desired boronate ester.

| Photocatalyst | Boron Reagent | Light Source | Advantages |

| Organic Dyes (e.g., Eosin Y) | B₂(pin)₂ | Visible Light | Metal-free, mild conditions |

| Iridium or Ruthenium complexes | B₂(pin)₂ | Blue LEDs | High efficiency, broad substrate scope |

Continuous Flow Synthesis Techniques for Organoboronic Acids

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering substantial advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, superior process control and safety, and the ability to handle highly reactive intermediates. researchgate.netacs.org For the synthesis of organoboronic acids, flow chemistry provides a robust platform, particularly for reactions involving organolithium intermediates, which are common in borylation reactions. organic-chemistry.org

A prominent application of flow chemistry in this area is the use of halogen-metal exchange reactions followed by quenching with a boron electrophile. organic-chemistry.org Simple and efficient continuous flow setups have been developed for performing organolithium chemistry on a multigram scale. nih.gov These systems can achieve reaction times of less than a second, a concept known as "Flash Chemistry," with remarkable throughputs. organic-chemistry.orgnih.gov

The process typically involves the rapid mixing of an aryl halide (e.g., a bromopyridine derivative) with an organolithium reagent (like n-butyllithium) at cryogenic temperatures to generate the corresponding lithiated intermediate. acs.org This highly reactive species is then immediately mixed with a trialkyl borate to form the boronic ester, which is subsequently hydrolyzed to the boronic acid. The precise temperature control and rapid mixing afforded by flow reactors are crucial for minimizing side reactions and preventing the decomposition of unstable intermediates. acs.org

Research has demonstrated that this approach is suitable for a wide range of electron-rich and electron-poor aryl bromides, consistently producing boronic acids in high purity after a simple extractive workup, often eliminating the need for complex purification procedures. acs.orgorganic-chemistry.org Furthermore, metal-free borylation reactions have also been adapted to continuous-flow photolytic conditions, providing a complementary and milder protocol for synthesizing boronic acid derivatives from electron-rich aryl (pseudo)halides. researchgate.net The design of these flow setups is optimized to be more efficient than comparable batch-mode reactions.

Green Chemistry Principles in the Synthesis of Pyridinylboronic Acids

The application of green chemistry principles is essential for developing sustainable synthetic methods. mdpi.com These principles focus on preventing waste, maximizing atom economy, using less hazardous chemicals, designing for energy efficiency, and employing renewable feedstocks, among others. yale.eduacs.org

In the context of pyridinylboronic acid synthesis, several strategies align with green chemistry:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Catalytic methods, such as transition-metal-catalyzed C-H borylation, are superior to stoichiometric methods as they reduce waste. yale.edu

Use of Safer Solvents : Whenever possible, the use of auxiliary substances like solvents should be minimized or replaced with more innocuous alternatives. yale.edu Research into catalyst-free synthesis of masked haloarylboronic acids has demonstrated the viability of using water as a reaction medium, a significant improvement over volatile organic solvents. researchgate.net

Energy Efficiency : Chemical processes should be designed to minimize energy requirements. acs.org Conducting reactions at ambient temperature and pressure is ideal. yale.edu The development of photocatalytic methods that utilize visible light represents a step towards more energy-efficient syntheses. acs.org

Catalysis : The use of catalytic reagents is preferable to stoichiometric ones. yale.edu This reduces waste and often allows for milder reaction conditions. For instance, heterogeneous catalysts are being developed for the hydroxylation of aryl boronic acids, which can be easily recovered and reused. acs.org

Designing for Degradation : Chemical products should be designed to break down into harmless products at the end of their use. Boronic acids themselves are considered to have a favorable environmental profile as they ultimately degrade to boric acid. yale.edu

A key aspect of greening the synthesis of boronic acids involves improving purification processes. Traditional chromatography generates significant solvent and solid waste. Innovative "phase-switching" strategies have been developed where the boronic acid functionality acts as a convertible tag. By complexing the boronic acid with a polyol in a high-pH aqueous phase, it can be efficiently separated from non-boronic acid impurities in an organic solvent, thus avoiding chromatographic purification.

Reactivity and Mechanistic Elucidation of 6 Formylpyridin 2 Yl Boronic Acid

Participation in Metal-Catalyzed Cross-Coupling Reactions

(6-Formylpyridin-2-yl)boronic acid is a versatile building block in organic synthesis, particularly valued for its participation in metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules.

Suzuki-Miyaura Coupling: Scope and Limitations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting organoboron compounds with organic halides or triflates, catalyzed by a palladium complex. libretexts.orgfishersci.co.uk this compound, with its reactive boronic acid moiety and the synthetically useful formyl group, is a valuable coupling partner in these reactions.

The scope of the Suzuki-Miyaura reaction using this compound is broad, allowing for the coupling with a variety of aryl and heteroaryl halides. nih.gov However, the reaction is not without its limitations. The stability of heteroarylboronic acids, including pyridine-derived ones, can be a challenge, as they are susceptible to protodeboronation, especially under the basic conditions often required for the reaction. nih.govd-nb.info This can lead to lower yields and the formation of side products. The "2-pyridyl problem" is a well-recognized challenge in Suzuki-Miyaura couplings, stemming from the instability of 2-pyridylboronic acids. d-nb.infonih.gov

To overcome these limitations, several strategies have been developed. The use of boronic esters, such as the pinacol (B44631) ester, can enhance stability and improve reaction outcomes. acs.org Additionally, the development of specialized catalyst systems and reaction conditions that are milder and more tolerant of functional groups has expanded the utility of challenging boronic acids like the 2-pyridyl derivatives. d-nb.info For instance, the use of bulky, electron-donating phosphine (B1218219) ligands on the palladium catalyst and carefully chosen bases can improve reaction efficiency. libretexts.org In some cases, base-free or even acidic conditions have been developed for Suzuki-Miyaura couplings, further broadening the substrate scope. d-nb.info

The reactivity of the coupling partner also plays a significant role. The general reactivity trend for the halide or pseudohalide is R-I > R-Br > R-OTf >> R-Cl. fishersci.co.uk While aryl chlorides are less reactive, advancements in catalyst design have enabled their successful coupling. libretexts.org

A notable application of this compound in a Suzuki-Miyaura-type reaction is in the synthesis of complex bioconjugates. For example, a derivative, (E)-(4-(2-(4-((6-Formylpyridin-2-yl)methyl)piperazin-1-yl)-2-oxoethoxy)styryl)boronic acid pinacol ester, was synthesized for use in a modular, bioorthogonal strategy for loading cargo into a protein nanocage. acs.orgtue.nl

Table 1: Selected Examples of Suzuki-Miyaura Coupling with Pyridinylboronic Acids

| Entry | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | 2-Pyridinylboronic acid | Aryl Halide | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | Bipyridine derivative | Varies | dergipark.org.tr |

| 2 | 6-Chloro-2-methoxypyridin-3-ylboronic acid | Heteroaryl Halide | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | Heterobiaryl | 60-85 | dergipark.org.tr |

| 3 | 2-Pyridyl MIDA boronate | Aryl Chloride | Pd₂(dba)₃, SPhos, Cu(DEA)₂, KOAc, i-PrOH/H₂O, 80°C | 2-Arylpyridine | Good | nih.gov |

This table presents a selection of examples and is not exhaustive.

Other Palladium-Catalyzed Coupling Processes

Beyond the Suzuki-Miyaura reaction, this compound and its derivatives can participate in other palladium-catalyzed coupling reactions. The versatility of palladium catalysis allows for a range of transformations that are crucial for the synthesis of complex organic molecules. mdpi.com

One such application is in one-pot borylation/Suzuki-Miyaura coupling sequences. In this approach, an aryl halide is first converted to its corresponding boronic ester using a palladium catalyst and a boron source like bis(pinacolato)diboron (B136004). nih.gov Without isolation, a second aryl halide and a suitable base are added to the reaction mixture, leading to the formation of a biaryl product. nih.gov This strategy streamlines the synthesis and avoids the handling of potentially unstable boronic acid intermediates.

The development of highly active and ligand-free palladium catalyst systems has further expanded the scope of these reactions, allowing them to proceed under mild conditions and with high efficiency. researchgate.net These advancements are particularly beneficial when working with functionalized and sensitive substrates like this compound.

Copper-Promoted Cross-Coupling Reactions

Copper-promoted cross-coupling reactions, often referred to as Chan-Lam or Ullmann-type couplings, provide a valuable alternative and complement to palladium-catalyzed methods. researchgate.netresearchgate.net These reactions are particularly effective for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. researchgate.netresearchgate.net

This compound can serve as a coupling partner in these reactions, reacting with amines, phenols, and other nucleophiles. The use of arylboronic acids in place of aryl halides in Ullmann-type couplings has gained significant traction due to the milder reaction conditions and broader functional group tolerance. researchgate.net

Copper-promoted N-alkylation of anilines with alkylboronic acids has been demonstrated, showcasing the potential for forming C-N bonds. organic-chemistry.org Although this specific example does not use an arylboronic acid, the underlying principle extends to the use of arylboronic acids for N-arylation. The reaction conditions are typically mild, often requiring a copper salt like Cu(OAc)₂ or CuI and a base. researchgate.netmdpi.com In some cases, the reactions can be performed in open flasks and at room temperature. researchgate.net

The scope of copper-promoted couplings with boronic acids is extensive, encompassing a wide range of nitrogen-containing nucleophiles, including amides, indoles, and imidazoles. researchgate.net This versatility makes it a powerful tool for the synthesis of diverse heterocyclic structures.

Role in Condensation Reactions and Cyclic Boronate Ester Formation

The boronic acid functional group of this compound exhibits a rich reactivity beyond metal-catalyzed coupling, most notably its ability to undergo reversible condensation reactions with diols and other bifunctional molecules to form cyclic boronate esters. scielo.org.mxscielo.org.mx This reactivity is the foundation for its use in dynamic covalent chemistry and the construction of responsive supramolecular assemblies. researchgate.netrsc.org

Interaction with Diols and Amino-Diols for Boronate Ester Formation

Boronic acids readily react with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters, respectively. scielo.org.mxscielo.org.mx This reaction is typically reversible and can be influenced by factors such as pH, temperature, and the presence of other chemical species. scielo.org.mxmpg.de The formation of six-membered boronate esters from 1,3-diols is often favored due to their greater stability compared to the five-membered analogues. acs.org

The interaction is not limited to simple diols. Amino-diols also react with boronic acids to form zwitterionic boronate esters, which contain a tetracoordinated boron atom. scielo.org.mxscielo.org.mx The formation of these stable cyclic structures is driven by the favorable thermodynamics of the condensation reaction. Spectroscopic techniques such as ¹¹B NMR are instrumental in characterizing these boronate esters, with chemical shifts typically indicating a tetracoordinated boron environment. scielo.org.mxscielo.org.mx

The formyl group on the pyridine (B92270) ring of this compound can also participate in subsequent reactions, adding another layer of synthetic utility. For instance, after the formation of a boronate ester, the aldehyde can be used in imine condensation or other carbonyl chemistry.

Table 2: Boronate Ester Formation from Phenylboronic Acid Derivatives and Diols/Amino-Diols

| Boronic Acid | Diol/Amino-Diol | Product Type | Key Features | Reference |

| 4-Formylphenylboronic acid | 2-Amino-2-methyl-1,3-propanediol | Zwitterionic 6-membered boronate ester | Tetracoordinated boron, stable cyclic structure | scielo.org.mxscielo.org.mx |

| 4-Formylphenylboronic acid | Serinol | Zwitterionic 6-membered boronate ester | Potential for aldol (B89426) condensation as a side reaction | scielo.org.mx |

| Phenylboronic acid | 1,2-Diols | 5-membered cyclic boronate ester | Reversible formation, pH-sensitive | mpg.densf.gov |

| Phenylboronic acid | 1,3-Diols | 6-membered cyclic boronate ester | Generally more stable than 5-membered esters | acs.orgnsf.gov |

This table illustrates the general reactivity of arylboronic acids, which is applicable to this compound.

Dynamic Covalent Chemistry and Reversible Assembly

The reversible nature of boronate ester formation is a key principle in dynamic covalent chemistry (DCC). rsc.orgethernet.edu.et DCC utilizes reversible covalent bond formation to create dynamic systems that can adapt and self-correct under thermodynamic control. researchgate.netrsc.org This allows for the generation of complex molecular architectures, such as macrocycles, cages, and polymers, from simple building blocks. researchgate.net

This compound is an excellent candidate for use in DCC due to the predictable and reversible nature of its boronic acid group. By combining it with multifunctional diols or other complementary building blocks, it is possible to construct dynamic combinatorial libraries and self-assembling systems. acs.org The equilibrium between the starting materials and the assembled structures can be shifted by changing the reaction conditions, such as concentration, temperature, or pH, or by introducing a template that selectively binds to and stabilizes a particular assembly. researchgate.netmpg.de

The aldehyde functionality of this compound can also be incorporated into these dynamic systems. For example, it can participate in reversible imine formation, leading to the creation of more complex, multi-responsive systems where both boronate ester and imine bonds are in dynamic exchange. acs.orgnih.gov This dual reactivity opens up possibilities for designing sophisticated molecular machinery and smart materials that can respond to multiple stimuli.

The principles of reversible assembly based on boronic acids have been exploited in various applications, including sensing, separation science, and the development of self-healing materials. researchgate.netnsf.govmsu.edu

Intramolecular Interactions and Their Influence on Reactivity

The unique positioning of the formyl and boronic acid groups on the pyridine ring in this compound gives rise to significant intramolecular interactions that profoundly influence its reactivity. These interactions, primarily hydrogen bonding and chelation, can alter the electronic properties and steric environment of the reactive centers.

Hydrogen Bonding Networks Involving the Boronic Acid and Formyl Groups

The proximity of the boronic acid [-B(OH)₂] and formyl [-CHO] groups at the 2- and 6-positions of the pyridine scaffold allows for the formation of intramolecular hydrogen bonds. In this arrangement, the oxygen atom of the formyl group can act as a hydrogen bond acceptor for the acidic protons of the boronic acid's hydroxyl groups. This interaction can lead to the formation of a stable six-membered ring structure.

The formation of such intramolecular hydrogen bonds is known to shield the polar groups, which can modulate the molecule's physical properties and reactivity. rsc.org While direct experimental studies on the hydrogen bonding network of this compound are not extensively documented in the provided results, the principles of hydrogen bonding suggest its presence and importance. researchgate.net The strength of this interaction is influenced by the solvent environment and the electronic nature of the pyridine ring. nih.gov This internal hydrogen bonding can pre-organize the molecule into a specific conformation, potentially lowering the activation energy for subsequent reactions by bringing the reactive sites into close proximity.

Table 1: Potential Intramolecular Hydrogen Bonding in this compound

| Donor Group | Acceptor Group | Resulting Ring Size | Potential Influence on Reactivity |

| Boronic Acid (-OH) | Formyl (C=O) | 6-membered | - Increased stability of specific conformers- Modulation of boronic acid Lewis acidity- Influence on reaction kinetics |

Chelation Effects on Boron Reactivity

Beyond hydrogen bonding, the nitrogen atom of the pyridine ring and the oxygen atom of the formyl group can act as a bidentate ligand, chelating the boron atom. This N,O-chelation results in the formation of a five-membered ring, creating a tetracoordinate boron center. Such chelation is a well-documented phenomenon in ortho-substituted arylboronic acids and significantly impacts their reactivity. mdpi.comchemrxiv.org

The formation of this intramolecular chelate complex can have several consequences for the reactivity of the boronic acid:

Enhanced Lewis Acidity: Chelation can increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack. mdpi.com

Stabilization: The resulting chelate structure can be more stable than the open-chain form, influencing the thermodynamics of reactions. In some cases, this stabilization can render the compound less reactive if the chelate is particularly robust. chemrxiv.org

Directing Group: The chelate structure can act as a directing group in certain reactions, controlling the regioselectivity of transformations at or adjacent to the pyridine ring.

Hydrolytic Stability: The formation of an intramolecular dative bond from the pyridine nitrogen to the boron atom can enhance the hydrolytic stability of the boronic acid group compared to simpler arylboronic acids. chemrxiv.org

Studies on similar systems, such as ortho-iminophenylboronic acids, demonstrate that this intramolecular B-N interaction is crucial for their chemical behavior and applications in bioconjugation and the development of chemical probes. chemrxiv.orgmuni.cz

Radical Generation from Boronic Acids in Photochemical Reactions

Boronic acids and their derivatives have emerged as versatile precursors for the generation of radicals under photochemical conditions. kuleuven.beresearchgate.net This capability extends to arylboronic acids like this compound, opening avenues for novel bond-forming strategies initiated by visible light. researchgate.net

The generation of a pyridinyl radical from this compound can be achieved through photoredox catalysis. The general mechanism involves the single-electron oxidation of the boronic acid or a derivative. kuleuven.be The presence of the electron-withdrawing formyl group and the pyridine nitrogen can influence the oxidation potential of the boronic acid.

Several strategies have been developed to facilitate the single-electron transfer (SET) from boronic acids:

Activation with a Base: A base can react with the boronic acid to form a more electron-rich boronate species (e.g., [R-B(OH)₃]⁻). This boronate complex has a lower oxidation potential than the parent boronic acid, making it easier to oxidize by an excited-state photocatalyst. nih.gov

Formation of Redox-Active Complexes: Boronic acids can form complexes with certain activating agents, which are then readily oxidized. kuleuven.be

Proton-Coupled Electron Transfer (PCET): In some systems, the electron transfer is coupled with a proton transfer, providing a pathway for the oxidation of substrates with high oxidation potentials. nih.govacs.org

Once the aryl radical is generated from this compound, it can participate in a variety of synthetic transformations, including C-C and C-heteroatom bond formations. The utility of boronic acids as radical precursors is a rapidly growing field in organic synthesis. researchgate.net

Table 2: General Pathways for Radical Generation from Boronic Acids in Photochemical Reactions

| Activation Method | Key Intermediate | Role of Photocatalyst | Typical Application |

| Base Activation | Ate-complex [R-B(OH)₃]⁻ | Oxidizes the boronate | Alkylation, Arylation |

| Redox-Active Complex Formation | Activated boronic ester complex | Oxidizes the complex | C(sp²)-C(sp³) cross-coupling |

| Proton-Coupled Electron Transfer (PCET) | Hydrogen-bonded intermediate | Facilitates concerted proton/electron transfer | Strong bond activation |

Applications of 6 Formylpyridin 2 Yl Boronic Acid in Complex Molecular Synthesis

Building Block for Heterocyclic Compounds and Scaffolds

The pyridine (B92270) ring is a ubiquitous structural motif found in a vast array of pharmaceuticals, natural products, and functional materials. nih.gov (6-Formylpyridin-2-yl)boronic acid serves as a versatile building block for the synthesis of various heterocyclic compounds. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. researchgate.netdergipark.org.tr This provides a straightforward method for constructing biaryl and heterobiaryl scaffolds, which are common cores in many biologically active molecules. dergipark.org.tr

While 2-pyridyl boronic acids are known for their instability, derivatives like N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability and are effective in cross-coupling reactions. nih.gov This strategy allows for the convenient synthesis of complex 2-pyridyl-containing molecules. nih.gov The presence of the formyl group offers a site for subsequent chemical modifications, further expanding the diversity of accessible heterocyclic scaffolds.

Precursor for Advanced Molecular Architectures

The dual reactivity of this compound makes it an ideal precursor for the synthesis of advanced and complex molecular architectures. The boronic acid can engage in cross-coupling reactions, while the aldehyde can participate in a variety of condensation and addition reactions. This orthogonal reactivity allows for the stepwise and controlled construction of intricate molecular frameworks. For instance, the formyl group can be transformed into other functional groups, such as amines via reductive amination or alkenes via Wittig-type reactions, providing access to a broader range of molecular designs.

Functionalization Strategies and Derivatization via the Formyl Moiety

The formyl group of this compound is a key handle for a multitude of functionalization and derivatization strategies. It can undergo a wide range of well-established chemical transformations, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: Reduction of the formyl group yields a primary alcohol.

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

Condensation Reactions: It can react with amines to form imines or with active methylene (B1212753) compounds in Knoevenagel-type condensations.

Wittig and Related Reactions: The formyl group can be converted to an alkene through reactions with phosphorus ylides.

These transformations allow for the introduction of diverse substituents and functional groups, enabling the fine-tuning of the molecule's steric and electronic properties for various applications.

Contributions to Drug Discovery and Medicinal Chemistry Scaffolds

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs containing this moiety. mdpi.comnih.gov The unique ability of the boronic acid group to form reversible covalent bonds with the active site residues of enzymes makes it a valuable pharmacophore in drug design. researchgate.netmdpi.com this compound, with its inherent functionalities, serves as a valuable starting point for the development of novel therapeutic agents. The pyridine core is a privileged scaffold in medicinal chemistry, and the ability to modify both the boronic acid and formyl groups allows for extensive exploration of structure-activity relationships. researchgate.netnih.gov

The boronic acid moiety is a key feature in the design of various enzyme inhibitors, particularly serine proteases and metallo-β-lactamases. mdpi.comsprinpub.com Boronic acids can act as transition-state analogs, forming a stable tetrahedral intermediate with the catalytic serine or threonine residues in the enzyme's active site. mdpi.comresearchgate.net This reversible covalent inhibition mechanism can lead to high potency and selectivity. researchgate.netmdpi.com The formyl group on the pyridine ring of this compound provides a site for introducing further diversity to interact with other pockets of the enzyme active site, potentially enhancing binding affinity and specificity. For example, lipopeptide boronic acids have been investigated as inhibitors of Type I signal peptidase (LepB), a crucial enzyme in bacteria. diva-portal.orguu.se

The development of effective drug candidates relies heavily on understanding the relationship between a molecule's structure and its biological activity. The bifunctional nature of this compound allows for systematic modifications at two distinct points of the molecule. By synthesizing a library of derivatives with variations at both the boronic acid and the formyl-derived functional group, medicinal chemists can probe the specific interactions with a biological target. nih.gov This systematic approach helps to identify the key structural features required for optimal potency and selectivity, guiding the design of more effective therapeutic agents. nih.govmdpi.com

Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions, have been applied to boronic acid-containing compounds. beilstein-journals.orgnih.gov The reversible formation of boronate esters with diols is a key interaction used in the construction of self-assembling systems. researchgate.net The formyl group of this compound can participate in dynamic covalent chemistry, such as the formation of imines, which can also be a driving force for self-assembly. Furthermore, the pyridine nitrogen can coordinate to metal ions or participate in dative bonding with boron, leading to the formation of discrete molecular cages, polymers, and gels. doaj.org These self-assembled architectures have potential applications in areas such as sensing, catalysis, and materials science. researchgate.net

Applications in Material Science Precursors

This compound is a versatile bifunctional molecule that holds significant promise as a precursor in the synthesis of advanced materials. Its unique structure, featuring a pyridine ring substituted with both a formyl group and a boronic acid, allows for a variety of chemical transformations, making it a valuable building block for polymers, metal-organic frameworks (MOFs), and other functional materials. The strategic positioning of these functional groups enables its participation in cross-coupling reactions, condensation polymerization, and metal coordination, opening avenues for the creation of materials with tailored electronic, optical, and structural properties.

The boronic acid moiety is well-known for its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reactivity allows for the incorporation of the (6-Formylpyridin-2-yl) unit into the backbone of conjugated polymers or as a side chain for post-polymerization modification. The formyl group, an aldehyde, provides a reactive site for condensation reactions, such as the formation of Schiff bases with amines, which can be used to build polymer chains or to functionalize surfaces. Furthermore, the pyridine nitrogen atom and the formyl oxygen can act as coordination sites for metal ions, facilitating the construction of complex supramolecular structures and metal-organic frameworks. muni.cz

The combination of these functional groups in a single molecule offers a modular approach to materials design. For instance, the boronic acid can be used to construct a polymer backbone via Suzuki coupling, while the formyl group remains available for subsequent reactions to introduce specific functionalities or to create cross-linked networks. This versatility makes this compound a precursor of interest for materials with applications in electronics, sensing, and catalysis.

Potential for Luminescent Polymers and Metal-Organic Frameworks

The rigid, aromatic structure of the pyridine ring, combined with the electronic effects of the formyl and boronic acid groups, suggests that this compound can be a valuable component in the design of luminescent materials. When incorporated into conjugated polymers or MOFs, this unit can contribute to the extended π-system necessary for fluorescence or phosphorescence.

The synthesis of such materials could be envisioned through several pathways. For example, a Suzuki-Miyaura coupling reaction between this compound and a dihaloaromatic comonomer could yield a conjugated polymer. The electronic properties of the resulting polymer, including its emission wavelength and quantum yield, could be tuned by the choice of the comonomer. The formyl group on the pyridine ring could further be used to modulate the material's properties, for instance, by reaction with a chiral amine to introduce chiroptical properties.

In the context of MOFs, the pyridine nitrogen and the formyl oxygen can act as a chelating ligand for metal ions. The boronic acid group could either be part of the organic linker or be available for post-synthetic modification. The resulting MOFs could exhibit luminescence, with the emission properties being dependent on both the organic linker and the metal center. Such materials could find applications in chemical sensing, where the luminescence is quenched or enhanced upon interaction with a specific analyte, or in solid-state lighting.

Illustrative Synthetic Pathways and Potential Material Properties

The table below outlines some of the potential synthetic transformations that this compound can undergo to form material precursors and the hypothetical properties of the resulting materials.

| Reaction Type | Reactant(s) with this compound | Resulting Structure/Material | Potential Application |

| Suzuki-Miyaura Coupling | Dihaloarene | Conjugated Polymer | Organic Light-Emitting Diodes (OLEDs), Polymer Solar Cells |

| Schiff Base Condensation | Diamine | Poly(azomethine) | Chemosensor, Gas Separation Membrane |

| Metal Coordination | Metal Salt (e.g., Zn(II), Cu(II)) | Metal-Organic Framework (MOF) | Gas Storage, Catalysis, Luminescent Sensor |

| Reduction followed by Polymerization | Reducing agent (e.g., NaBH₄) then polymerization initiator | Polymer with hydroxymethylpyridine side chains | Drug Delivery, Biomaterial Coating |

This table is for illustrative purposes and highlights the synthetic versatility of this compound as a precursor in materials science. The actual properties of the resulting materials would need to be determined through experimental investigation.

Catalytic Roles and Catalyst Design Involving 6 Formylpyridin 2 Yl Boronic Acid

Organocatalysis Mediated by Boronic Acids

Boronic acids have gained prominence as versatile, metal-free organocatalysts. nih.govrsc.org Their stability and low toxicity make them an attractive alternative to traditional metal-based catalysts. Typically, the catalytic activity of boronic acids stems from the Lewis acidic nature of the trivalent boron center, which can engage in reversible covalent bonding with oxygen-containing functional groups. nih.govrsc.org

A key application of boronic acid catalysis is the direct activation of hydroxy-containing compounds like alcohols and carboxylic acids. rsc.orgnih.govualberta.ca This approach avoids the need for stoichiometric derivatization, leading to more atom-economical processes. rsc.orgresearchgate.net The activation can proceed through two primary modes: electrophilic and nucleophilic. rsc.org

In electrophilic activation, electron-deficient arylboronic acids act as Lewis acids, coordinating to a hydroxy group and polarizing the C–O bond. This facilitates carbocation formation and subsequent reactions, such as Friedel-Crafts-type alkylations. rsc.orgualberta.ca For instance, boronic acid catalysts can activate allylic and propargylic alcohols for 1,3-transposition reactions. rsc.org

Conversely, nucleophilic activation occurs when boronic acids react with diols or saccharides to form tetrahedral boronate adducts. rsc.orgrsc.org This process increases the electron density on the oxygen atoms, enhancing their nucleophilicity for reactions with various electrophiles. rsc.orgnih.gov This dual capability allows boronic acids to catalyze a range of transformations under mild conditions. rsc.org

| Reaction Type | Substrate Type | Mode of Activation | Typical Products | Reference |

|---|---|---|---|---|

| Amidation/Esterification | Carboxylic Acids | Electrophilic (via Acylboronate) | Amides, Esters | nih.govrsc.org |

| Friedel-Crafts Alkylation | π-activated Alcohols | Electrophilic (via Carbocation) | Alkylated Arenes | rsc.orgualberta.ca |

| 1,3-Transposition | Allylic/Propargylic Alcohols | Electrophilic | Rearranged Alcohols | rsc.org |

| Monophosphorylation | Vicinal Diols | Nucleophilic (via Tetravalent Adduct) | Monophosphorylated Diols | nih.gov |

The catalytic nature of boronic acids is complex, often exhibiting characteristics of both Lewis and Brønsted acidity. nih.gov The empty p-orbital on the boron atom confers Lewis acidity, allowing it to accept electron pairs from Lewis bases like alcohols. nih.govualberta.ca This interaction is central to the electrophilic activation of substrates. nih.gov

However, mechanistic studies have revealed that boronic acids can also function as Brønsted acid catalysts. nih.gov In some cases, strong Brønsted acids are generated in situ through the covalent assembly of the boronic acid with solvents like hexafluoroisopropanol. nih.gov Furthermore, the interaction of the boronic acid's hydroxyl groups with substrates can involve hydrogen-bond donation, pointing to a dual H-bond activation mechanism. nih.gov For certain substrates, such as 2-pyridyl boronic acids, protodeboronation can occur rapidly through the fragmentation of zwitterionic intermediates, a process influenced by pH and the presence of other Lewis acids. ed.ac.uk This dual catalytic personality is highly dependent on the specific boronic acid structure, the substrate, and the reaction conditions, particularly the solvent. nih.gov

Ligand Design in Metal-Catalyzed Systems

The pyridinylboronic acid framework is a valuable building block for designing sophisticated ligands used in transition metal catalysis. The pyridine (B92270) nitrogen provides a strong coordination site for a metal center, while the boronic acid group can be used for further functionalization or to influence the electronic properties and steric environment of the resulting metal complex.

In asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. While many successful ligands are based on phosphorus or nitrogen donors, chiral dienes have emerged as a powerful class of ligands, particularly for rhodium-catalyzed reactions. sigmaaldrich.com These ligands have proven highly effective in asymmetric 1,4-additions of arylboronic acids to various electron-deficient olefins. sigmaaldrich.comnih.gov

The pyridinylboronic acid scaffold can be incorporated into such chiral ligand designs. For example, a chiral backbone could be functionalized with a (6-formylpyridin-2-yl)boronic acid moiety. The pyridine nitrogen would coordinate to the metal (e.g., rhodium), while the chiral environment around the metal center would direct the enantioselective addition of a nucleophile to a substrate. Rhodium-catalyzed asymmetric dearomatization of N-alkyl nicotinic acid esters using aryl boronic acids as nucleophiles has been shown to produce dihydropyridines with high yield and stereoselectivity. mdpi.com The strategic placement of the boronic acid group on the pyridine ring can influence catalyst stability and activity. researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Functionalizing MOFs with specific chemical groups can endow them with tailored properties for applications in catalysis, sensing, and separation. Boronic acids are excellent candidates for this functionalization due to their ability to form reversible covalent bonds with cis-diol-containing molecules, such as glycoproteins and catecholamines. rsc.orgrsc.org

A common strategy to create these materials is the metal-ligand-fragment coassembly (MLFC) method, where a boronic acid-containing ligand, such as 5-boronobenzene-1,3-dicarboxylic acid, is used alongside a primary structural linker during MOF synthesis. researchgate.net This approach incorporates accessible boronic acid groups directly into the MOF's pore walls without compromising the porous structure. rsc.orgresearchgate.net Another technique involves a dual-ligand strategy, where two different organic linkers, one with a boronic acid group, are used to construct the framework. acs.org These functionalized MOFs have shown high efficiency in the selective recognition, extraction, and separation of biomolecules from complex samples. rsc.orgrsc.org

| MOF System | Functionalization Strategy | Application | Reference |

|---|---|---|---|

| MG@MIL-100-B | Metal-ligand-fragment coassembly (MLFC) | Selective extraction of catecholamines | rsc.org |

| Magnetic Zr-MOF | Dual organic ligand strategy | Enrichment of phosphopeptides and glycopeptides | acs.org |

| Zr-MOF@S-S@B | Post-synthetic modification with 4-mercaptophenylboronic acid | Selective separation of glycoproteins | rsc.org |

| Tb-MOF | Using 3,5-dicarboxybenzeneboronic acid as a linker | Fluorescence detection and scavenging of reactive oxygen species | researchgate.net |

Biocatalysis and Designer Enzymes Incorporating Boronic Acid Motifs

The fusion of organocatalysis and enzymology has led to the development of "designer enzymes," where new-to-nature catalytic functions are introduced into protein scaffolds. Boron, an element not found in natural enzymes, has become a key target for creating these artificial biocatalysts. sciencelink.nettechexplorist.com The strategy involves genetically encoding a non-canonical amino acid containing a boronic acid group, such as para-boronophenylalanine, into a protein. sciencelink.netnih.gov This places the unique reactivity of boron within the precisely controlled, chiral environment of an enzyme's active site. techexplorist.comscitechdaily.com

These boron-containing designer enzymes can catalyze reactions that have no natural equivalent, with high levels of control and stereoselectivity that are difficult to achieve with conventional small-molecule catalysts. sciencelink.netscitechdaily.com For example, researchers have created a boron-enzyme that catalyzes the stereoselective condensation of α-hydroxyketones with hydroxylamine. sciencelink.net Through directed evolution—a process of iterative mutation and selection—the efficiency and selectivity of these artificial enzymes can be significantly enhanced. techexplorist.comscitechdaily.com In some designs, the boronic acid residue works in concert with a nearby natural amino acid, like lysine (B10760008), to form a "hybrid catalytic dyad," unlocking new activation modes for reactions such as the kinetic resolution of α-hydroxythioesters. nih.govacs.orgnih.gov This approach not only expands the toolbox of biocatalysis but also offers a greener alternative to traditional organic synthesis by enabling reactions in water at mild temperatures. sciencelink.nettechexplorist.com

Beyond creating new active sites, boronic acids are also used in heterogeneous biocatalysis to immobilize expensive adenylated cofactors (e.g., NADH, ATP). unizar.esacs.org By functionalizing a support material with boronic acid groups, cofactors can be reversibly bound through the formation of boronate esters with their ribose cis-diol moieties. unizar.esacs.org This strategy allows for the co-immobilization of enzymes and their necessary cofactors, creating self-sufficient systems that can be reused extensively, which is a major advantage for industrial bioprocesses. acs.org

| System | Boronic Acid Motif | Catalytic Application/Role | Key Finding | Reference |

|---|---|---|---|---|

| Designer Enzyme | Genetically encoded para-boronophenylalanine | Stereoselective oximation of α-hydroxyketones | First designer enzyme with boron chemistry, enabling new-to-nature reactions. | sciencelink.netnih.gov |

| Designer Enzyme (RamR scaffold) | para-boronophenylalanine and a lysine residue | Kinetic resolution of α-hydroxythioesters | Formation of a hybrid catalytic dyad is crucial for activity. | nih.govacs.org |

| Heterogeneous Biocatalyst | Agarose beads functionalized with phenyl boronic acid | Co-immobilization of adenylated cofactors (e.g., NADH, ATP) and enzymes | Enables reuse of expensive cofactors, stable at high ionic strength. | unizar.esacs.org |

Advanced Spectroscopic and Crystallographic Studies for Mechanistic Insights

X-ray Crystallography for Structural and Bonding Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for (6-Formylpyridin-2-yl)boronic acid is not publicly available, analysis of related boronic acid structures allows for well-founded postulations about its solid-state behavior. nih.govdiva-portal.org

Boronic acids are well-known for forming hydrogen-bonded dimeric structures in the solid state through the self-association of their -B(OH)₂ groups. researchgate.net It is highly probable that this compound also adopts this dimeric form. Furthermore, the presence of the pyridine (B92270) ring and the formyl group introduces possibilities for additional, complex intermolecular interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially interacting with the hydroxyl groups of adjacent molecules. diva-portal.org For instance, the crystal structure of a related compound, 2-ethoxy-3-pyridylboronic acid, revealed the presence of an intermolecular O-H⋯N bond. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interacting Groups | Type of Interaction | Potential Role in Crystal Structure |

| Boronic Acid - Boronic Acid | Hydrogen Bonding (O-H···O) | Formation of cyclic homodimers |

| Pyridine Nitrogen - Boronic Acid OH | Hydrogen Bonding (N···H-O) | Intermolecular linkage, chain or network formation |

| Formyl Oxygen - Boronic Acid OH | Hydrogen Bonding (C=O···H-O) | Stabilization of crystal packing |

In-situ Spectroscopy for Reaction Monitoring and Intermediate Characterization

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable data on reaction kinetics, the formation of transient intermediates, and the consumption of reactants. mdpi.com Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy are particularly powerful for studying reactions involving this compound. escholarship.orgcnrs.fr

By immersing an attenuated total reflection (ATR) probe into the reaction mixture, changes in the infrared spectrum can be continuously recorded. unige.ch For reactions involving the formyl group of this compound, such as condensation or oxidation, the characteristic C=O stretching band (typically around 1700 cm⁻¹) can be monitored to track the progress of the reaction. scielo.org.mx Similarly, in Suzuki-Miyaura cross-coupling reactions, the disappearance of vibrational bands associated with the C-Br bond of a coupling partner and the evolution of bands corresponding to the new biaryl product can be followed.

This real-time analysis is crucial for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time. It helps in identifying rate-limiting steps and detecting the formation of unstable intermediates or byproducts that might not be observable through conventional offline analysis. mdpi.com The quantitative data obtained from in-situ spectroscopy can be used to build detailed kinetic models, offering a deeper mechanistic understanding of how this compound participates in and is transformed during chemical processes. nih.gov

Advanced NMR Spectroscopy (e.g., ¹¹B NMR, 2D NMR) for Elucidating Boron Speciation and Dynamics

Advanced NMR spectroscopy is a cornerstone for investigating the structure and dynamic behavior of this compound in solution.

¹¹B NMR Spectroscopy is uniquely suited for probing the local environment of the boron atom. researchgate.net Boron-11 is an NMR-active nucleus, and its chemical shift is highly sensitive to the coordination number and geometry of the boron center. oxinst.com In its free acid form, this compound features a trigonal planar (sp²) boron atom, which typically resonates in the δ 18-30 ppm range in the ¹¹B NMR spectrum. sdsu.edumdpi.com Upon reaction with diols to form boronate esters or coordination with Lewis bases (like the pyridine nitrogen intramolecularly or solvent molecules), the boron center can become tetracoordinated (sp³). This change in hybridization results in a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 2-15 ppm. scielo.org.mxnsf.gov This clear distinction allows for the direct observation and quantification of different boron species in solution, making it an invaluable tool for studying equilibria, such as esterification, or the acid-base behavior of the boronic acid. mdpi.comrsc.org The signal for boroxines, the cyclic anhydride (B1165640) trimers of boronic acids, typically appears at a slightly lower field than the corresponding monomeric acid. sdsu.eduresearchgate.net

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides detailed information about the connectivity of atoms within the molecule.

COSY experiments identify protons that are coupled to each other, which is essential for assigning the complex proton signals of the pyridine ring. mdpi.com

Together, these advanced NMR methods provide a comprehensive picture of the speciation, connectivity, and dynamic processes of this compound in solution, which is fundamental to understanding its reactivity.

Table 2: Representative NMR Data for a Related Pyridinylboronic Acid Derivative NMR data for the specific title compound is not available in the cited literature. The following data for 6-Chloro-2-methoxypyridin-3-ylboronic acid is provided as an illustrative example of the types of signals observed for this class of compounds.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.95 | br s | 2 x OH |

| 7.90 | d, J = 7.48 Hz | 4-CH | |

| 7.03 | d, J = 7.48 Hz | 5-CH | |

| 3.88 | s | OCH₃ | |

| ¹³C NMR | 166.06 | - | 2-C |

| 148.58 | - | 6-C | |

| 147.38 | - | 4-CH | |

| 116.28 | - | 5-CH | |

| 115.02 | - | 3-C (boron-bearing) | |

| 53.78 | - | OCH₃ | |

| Source: DergiPark emerypharma.com |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the electronic structure and predict the reactivity of boronic acid derivatives. bibliotekanauki.pl For (6-Formylpyridin-2-yl)boronic acid, DFT calculations can elucidate the interplay between the electron-withdrawing formyl group, the pyridine (B92270) ring, and the Lewis acidic boron center.

Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-31G(d,p). lodz.pl Such calculations can optimize the molecule's geometry, revealing key bond lengths and angles. An important aspect to investigate is the potential for an intramolecular interaction between the carbonyl oxygen of the formyl group and the empty p-orbital of the boron atom, a phenomenon observed in analogous compounds like 2-formylphenylboronic acid. nih.gov This interaction can influence the compound's conformation and Lewis acidity.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about reactivity. The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the LUMO is expected to have significant density on the boron atom and the formyl carbon, highlighting their electrophilic character. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. bibliotekanauki.pllodz.pl Time-dependent DFT (TD-DFT) can further be used to predict the molecule's electronic absorption spectra (UV-Vis), correlating electronic transitions (e.g., HOMO to LUMO) with observed spectral peaks. lodz.pl

| Parameter | Typical DFT Method | Predicted Information | Relevance to this compound |

| Optimized Geometry | DFT/B3LYP/6-31G(d,p) | Bond lengths, bond angles, dihedral angles | Confirms the planar structure and reveals potential intramolecular B-O interactions. |

| Frontier Orbitals | DFT/B3LYP/6-31G(d,p) | HOMO/LUMO energies and distributions | Identifies reactive sites; the boron atom and formyl group are key electrophilic centers. |

| Electrostatic Potential | DFT/B3LYP/6-31G(d,p) | Maps of electron density and charge distribution | Visualizes electron-rich (pyridine N) and electron-poor (boron, formyl H) regions, predicting sites for non-covalent interactions. |

| Electronic Spectra | TD-DFT/B3LYP/6-31G(d,p) | Absorption wavelengths (λmax), oscillator strengths | Correlates electronic transitions with UV-Vis spectra, helping to understand the electronic structure. lodz.pl |

This table is generated based on common computational practices for similar molecules and does not represent experimentally verified data for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and binding to biological targets. nih.gov For this compound, MD simulations can explore the rotational freedom around the carbon-boron and pyridine-carbon bonds, identifying the most stable conformations in different solvent environments. nih.gov

When investigating its potential as an enzyme inhibitor, MD simulations are invaluable. aimspress.com By placing the molecule in the active site of a target protein (e.g., a serine protease), simulations can model the binding process. mdpi.com Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's position within the binding pocket. aimspress.com

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible during binding. aimspress.com

Interaction Energy: To quantify the strength of binding, breaking it down into van der Waals and electrostatic contributions.

Hydrogen Bond Analysis: To identify specific hydrogen bonding interactions between the boronic acid's hydroxyl groups or the formyl oxygen and amino acid residues in the active site, which are crucial for binding affinity and specificity. nih.gov

These simulations can predict the preferred binding orientation and the conformational changes that occur in both the ligand and the protein upon binding, guiding the design of more potent inhibitors. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway and identifying the transition states (TS). nih.gov For reactions involving this compound, such as Suzuki-Miyaura cross-coupling or protodeboronation, computational modeling can calculate the energy profile of the reaction coordinate.

Protodeboronation: The unwanted cleavage of the C-B bond is a common side reaction. Computational models can investigate the mechanisms of this process, which can be acid-catalyzed or base-catalyzed. ljmu.ac.uk By calculating the activation energy barriers for different proposed pathways, the most likely mechanism under specific pH conditions can be determined. ljmu.ac.uk

Suzuki-Miyaura Coupling: The mechanism of this crucial C-C bond-forming reaction involves several steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model the geometry and energy of the intermediates and transition states for each step involving the palladium catalyst. This analysis helps in understanding the role of ligands, bases, and solvents in the catalytic cycle.

Enzyme Inhibition: Boronic acids often act as transition state inhibitors by forming a reversible covalent bond with a key active site residue (like serine in a protease), creating a tetrahedral boronate species that mimics the enzymatic transition state. mdpi.comresearchgate.net Computational modeling can simulate the formation of this covalent adduct, calculating the energy barrier for the process and analyzing the stability of the resulting complex. This provides a detailed picture of the inhibition mechanism at the molecular level. nih.gov

Structure-Reactivity Relationship Prediction

Predicting how changes in molecular structure affect reactivity or biological activity is a cornerstone of rational drug and materials design. For this compound, this involves understanding how modifications to the molecule alter its properties.

Systematic Computational Analysis: Similar to experimental Hammett analysis, a series of derivatives can be studied computationally. semanticscholar.org For instance, adding electron-donating or electron-withdrawing groups at different positions on the pyridine ring and recalculating the electronic properties (like the LUMO energy or the charge on the boron atom) can establish a clear relationship between the electronic nature of the substituent and the Lewis acidity of the boronic acid. nih.govsemanticscholar.org This helps in fine-tuning the reactivity for specific applications, such as catalysis or sensing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical approach used to build models that correlate chemical structure with a specific activity, such as enzyme inhibition. nih.govqsartoolbox.org For a series of this compound analogs, a QSAR model would be developed as follows:

Descriptor Calculation: For each analog, a set of numerical descriptors is calculated using computational chemistry. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological descriptors.

Model Building: Statistical methods, like multiple linear regression (MLR), are used to create a mathematical equation linking the descriptors to the experimentally measured biological activity (e.g., inhibition constant, Ki). nih.gov

Validation: The model's predictive power is rigorously tested to ensure it can accurately estimate the activity of new, untested compounds.

A successful QSAR model can then be used to predict the potency of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov

Future Directions and Underexplored Research Avenues

Development of More Sustainable Synthetic Routes

The current production of (6-Formylpyridin-2-yl)boronic acid often relies on classical synthetic methods that may involve harsh reaction conditions, stoichiometric reagents, and significant solvent waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles.

The exploration of alternative energy sources , such as microwave irradiation and sonication, could dramatically reduce reaction times and energy consumption compared to conventional heating methods. These techniques have shown promise in accelerating various organic transformations and could be adapted for the synthesis of this and related boronic acids.

Furthermore, the implementation of flow chemistry offers a scalable and safer approach to synthesis. Continuous flow reactors can provide precise control over reaction parameters, leading to higher yields, improved purity, and minimized waste streams. The synthesis of boronic acids in flow has been demonstrated to be highly efficient, and applying this technology to this compound is a logical next step.

Finally, a critical area of research is the replacement of conventional organic solvents with more environmentally benign alternatives . The investigation of deep eutectic solvents, ionic liquids, or even water as the reaction medium could significantly improve the sustainability profile of the synthesis. Biocatalytic approaches, although still in their infancy for organoboron compounds, could offer an ultimately green route to this valuable building block.

Expanding the Scope of Reactivity in Novel Transformations

Beyond its established role in Suzuki-Miyaura cross-coupling, the dual functionality of this compound opens the door to a myriad of novel chemical transformations. The formyl group can participate in a wide range of reactions, including but not limited to:

Multicomponent Reactions (MCRs): The aldehyde functionality is an ideal handle for engaging in MCRs, such as the Ugi, Passerini, or Biginelli reactions. This would allow for the rapid construction of complex, highly functionalized heterocyclic structures from simple starting materials, with the boronic acid moiety available for subsequent diversification.

Reductive Amination: The formyl group can be readily converted to an amine, which can then be used to introduce a variety of substituents or to construct nitrogen-containing heterocycles.

Wittig and Related Olefination Reactions: The synthesis of vinyl-substituted pyridines can be achieved through the reaction of the formyl group with phosphorus ylides. These products can then serve as monomers for polymerization or as substrates for further functionalization.

Condensation Reactions: The aldehyde can react with various nucleophiles to form imines, oximes, hydrazones, and other derivatives, providing access to a diverse range of molecular scaffolds.

The synergistic interplay between the formyl and boronic acid groups could also be exploited. For example, the boronic acid could act as an intramolecular catalyst or directing group for reactions at the formyl position, leading to unique reactivity and selectivity.

Integration into Advanced Functional Materials

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced functional materials.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The boronic acid moiety can undergo self-condensation or react with polyol linkers to form robust, porous COFs. The pyridine (B92270) nitrogen and the formyl group can act as coordination sites for metal ions, enabling the construction of novel MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Sensors: The ability of boronic acids to reversibly bind with diols makes them ideal for the development of sensors for saccharides and other biologically important molecules. The pyridine ring can be functionalized with fluorophores, and the binding event at the boronic acid can modulate the fluorescence output, providing a detectable signal. The formyl group offers a convenient point for attaching the molecule to a solid support or for further chemical modification to enhance sensor performance.

Organic Electronics: Pyridine-containing compounds are widely used in organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of this compound into conjugated polymers or small molecules could lead to materials with interesting photophysical and electronic properties. The formyl group can be used to tune the electronic nature of the molecule and to facilitate intermolecular interactions that are crucial for charge transport.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry and predictive modeling will play a pivotal role in accelerating the discovery and development of new applications for this compound.

Reaction Prediction: Density Functional Theory (DFT) calculations can be employed to predict the feasibility and selectivity of new reactions involving this building block. By modeling reaction pathways and transition states, researchers can identify promising transformations and optimize reaction conditions before embarking on extensive experimental work.

Material Design: Molecular modeling can be used to design and predict the properties of new materials incorporating this compound. For example, simulations can be used to predict the porosity and gas uptake capacity of COFs and MOFs, or to estimate the charge mobility in organic electronic materials.

Virtual Screening: For applications in drug discovery or materials science, computational screening of virtual libraries of compounds derived from this compound can identify candidates with desired properties. This in silico approach can significantly reduce the time and cost associated with experimental screening.

Exploration of New Catalytic Paradigms

The inherent Lewis acidity of the boronic acid and the Lewis basicity of the pyridine nitrogen in this compound suggest its potential to act as a catalyst itself, particularly in the realm of frustrated Lewis pair (FLP) chemistry or as a bifunctional catalyst.

Frustrated Lewis Pair Catalysis: The combination of a sterically hindered Lewis acid and Lewis base can activate small molecules like H₂, CO₂, and olefins. While the steric hindrance around the boron and nitrogen in this compound is not exceptionally large, modifications to the pyridine ring or the boronic acid group could lead to effective FLP catalysts for a range of transformations.

Bifunctional Catalysis: The proximate Lewis acidic and basic sites could work in concert to catalyze reactions. For example, the pyridine nitrogen could activate a nucleophile while the boronic acid activates an electrophile, facilitating bond formation. This type of bifunctional catalysis is common in enzymes and could be mimicked to develop highly efficient and selective catalytic systems.

The formyl group could also play a role in catalysis, either by acting as a directing group or by participating directly in the catalytic cycle. The development of catalytic cycles that exploit the unique trifunctional nature of this molecule is a challenging but potentially rewarding area of future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.